molecular formula C16H15ClO5 B5002122 PROP-2-EN-1-YL 2-[(6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE

PROP-2-EN-1-YL 2-[(6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE

Cat. No.: B5002122
M. Wt: 322.74 g/mol
InChI Key: WKQCNJFVJYDDNT-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL 2-[(6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is a synthetic organic compound that belongs to the class of chromenyl derivatives. This compound is characterized by the presence of a chromenyl moiety, which is a fused ring system containing a benzene ring and a pyrone ring. The compound also contains a prop-2-en-1-yl group and an acetate ester functional group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of PROP-2-EN-1-YL 2-[(6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE can be achieved through several synthetic routes. One common method involves the condensation of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-ol with prop-2-en-1-yl acetate in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The reaction mixture is then purified by column chromatography to obtain the desired product in high yield and purity.

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the yield and quality of the final product.

Chemical Reactions Analysis

PROP-2-EN-1-YL 2-[(6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and pressures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

PROP-2-EN-1-YL 2-[(6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in various bioassays to evaluate its effects on different biological targets.

    Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 2-[(6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with cellular signaling pathways, affecting processes such as apoptosis, inflammation, and immune response.

Comparison with Similar Compounds

PROP-2-EN-1-YL 2-[(6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE can be compared with other similar compounds, such as:

    Coumarin derivatives: These compounds share the chromenyl moiety and exhibit similar biological activities. the presence of different functional groups can lead to variations in their chemical and biological properties.

    Flavonoids: These compounds also contain a fused ring system similar to chromenyl derivatives. They are known for their antioxidant and anti-inflammatory properties.

    Chalcones: These compounds have a similar structure but lack the chromenyl moiety. They are studied for their anticancer and antimicrobial activities.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

prop-2-enyl 2-(6-chloro-4-ethyl-2-oxochromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO5/c1-3-5-20-16(19)9-21-14-8-13-11(7-12(14)17)10(4-2)6-15(18)22-13/h3,6-8H,1,4-5,9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQCNJFVJYDDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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